REACTION_CXSMILES
|
[CH:1]1([C:7](Cl)=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:10][NH:11][C:12]1[S:16][N:15]=[C:14]([CH3:17])[N:13]=1.C(N(CC)CC)C>C1C=CC=CC=1>[CH3:17][C:14]1[N:13]=[C:12]([N:11]([CH3:10])[C:7]([CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[O:8])[S:16][N:15]=1
|
Name
|
|
Quantity
|
9.92 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(=O)Cl
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
CNC1=NC(=NS1)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
6.87 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 11/2 hours
|
Duration
|
2 h
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
WASH
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Details
|
washed with 2N hydrochloric acid, saturated solution sodium hydrogen carbonate and water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Type
|
CUSTOM
|
Details
|
to yield yellow oil which
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Type
|
CUSTOM
|
Details
|
This was recrystallised twice from petroleum ether 60°-80° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NSC(=N1)N(C(=O)C1CCCCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |